8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),9-diene-4,6-dione
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Overview
Description
8,9-dihydro-7H-pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound, which includes fused pyrimidine and thiazole rings, contributes to its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dihydro-7H-pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method involves the reaction of barbituric acid with aldehydes and thiourea under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8,9-dihydro-7H-pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities, making them valuable for further research and development .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 8,9-dihydro-7H-pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases . Additionally, its antibacterial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b][1,4]diazepines: These compounds share a similar fused ring structure and exhibit comparable biological activities, including anticancer and antibacterial properties.
Thiazolo[3,2-b][1,2,4]triazoles:
Uniqueness
What sets 8,9-dihydro-7H-pyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of pyrimidine and thiazole rings, which imparts distinct pharmacological properties. This compound’s ability to undergo various chemical modifications further enhances its versatility and potential for the development of new therapeutic agents.
Properties
Molecular Formula |
C8H8N4O2S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),9-diene-4,6-dione |
InChI |
InChI=1S/C8H8N4O2S/c13-6-4-5(10-7(14)11-6)12-3-1-2-9-8(12)15-4/h1-3H2,(H2,10,11,13,14) |
InChI Key |
PMKYGXAXNZKMQJ-UHFFFAOYSA-N |
SMILES |
C1CN=C2N(C1)C3=C(S2)C(=O)NC(=O)N3 |
Canonical SMILES |
C1CN=C2N(C1)C3=C(S2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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